2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Description
Properties
IUPAC Name |
2-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-2-6-7(10-9)3-4-8(6)11/h2,5H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYRQPUQALGHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743896 | |
| Record name | 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-17-2 | |
| Record name | 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation-Based Synthesis
A prominent and efficient approach to synthesize derivatives closely related to 2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves cyclocondensation reactions between cyclopentanone derivatives and nitrogen-containing reagents.
General Method : The cyclocondensation typically uses 2,5-diarylidenecyclopentanone derivatives and propanedinitrile as starting materials. The reaction is catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide, which act both as reagents and catalysts to promote ring closure and formation of the pyridine ring fused to the cyclopentane core.
Reaction Conditions : The reactions are generally carried out under mild heating conditions in alcoholic solvents (ethanol or methanol) to facilitate the condensation and ring formation.
Outcome : This method yields 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives with high purity and yield, suitable for further functionalization. The presence of methoxy groups is introduced either through the starting materials or via subsequent alkylation steps.
Specific Example: Synthesis of 4-Methoxy Derivatives
A detailed procedure for preparing methoxy-substituted derivatives involves:
Starting from 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which is reacted under argon atmosphere at elevated temperatures (~100°C) for 24 hours.
The reaction mixture is then worked up by evaporation, aqueous extraction, and purification via flash column chromatography using ethyl acetate/petroleum ether mixtures.
The product, 4-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is obtained as a yellow oil with yields around 91%.
Summary of Key Preparation Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | Sodium ethoxide/methoxide | Ethanol/Methanol | Reflux | Several hrs | High | Forms cyclopenta[b]pyridine core |
| Oxidation | Mn(OTf)2 + H2O2, AcOOH, M-CPBA, t-BuOOH | MeCN, MeOH | 25°C | 24 hrs | Up to 81% | Selective N-oxide formation |
| Substitution (methoxy) | 4-chloro precursor | - | 100°C | 24 hrs | 91% | Requires inert atmosphere (argon) |
Characterization and Validation
Products are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
Melting points and physical states (solid/oil) are recorded to confirm purity.
For example, 4-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one shows ^1H NMR signals consistent with the expected structure and an HRMS [M+H]^+ peak at 192.1032 (calculated 192.1025).
Research Findings and Applications
Synthesized derivatives such as this compound and related compounds have been investigated for their corrosion inhibition properties on carbon steel in acidic media, demonstrating high efficiency (up to 97.7% inhibition).
The preparation methods allow for structural modifications that tune the adsorption and protective capabilities of these compounds on metal surfaces.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Scientific Research Applications
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the biological activity of this compound, including its potential as a ligand for various receptors and enzymes.
Medicine: The compound has been investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Its applications extend to the development of new materials and chemicals, including its use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is structurally similar to other heterocyclic compounds, such as 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. its unique structural features, such as the presence of the methoxy group and the fused cyclopentane ring, distinguish it from other compounds in this class. These differences contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 2
The nature of the substituent at position 2 significantly impacts physicochemical properties and applications. Below is a comparison with key analogues:
Table 1: Substituent Effects at Position 2
Key Observations :
- Electron-Donating Methoxy Group : Enhances nucleophilic aromatic substitution reactivity compared to chloro derivatives. May improve solubility in polar solvents.
- Chloro Substituent : Electron-withdrawing nature increases electrophilicity, making it suitable for cross-coupling reactions in medicinal chemistry .
- Methylthio Group : Offers intermediate electronic effects but introduces sulfur-based interactions (e.g., hydrogen bonding or metal coordination).
Positional Isomerism and Ring Fusion
The cyclopenta[b]pyridinone scaffold can exhibit positional isomerism, altering the fused ring system and substituent positions:
Structural Implications :
- [b] vs. [c] Fusion : The [b]-fusion places the ketone adjacent to the pyridine nitrogen, influencing hydrogen-bonding capacity. The [c]-fusion (as in aucubinine B) shifts the ketone position, altering molecular dipole moments and bioavailability.
- Natural vs. Synthetic Origins : Aucubinine B’s natural occurrence suggests evolutionary optimization for biological interactions, whereas synthetic derivatives like the methoxy compound are tailored for specific reactivity.
Functional Group Modifications at Other Positions
Modifications at positions 3 and 4 further diversify applications:
Table 3: Functional Group Diversity
Critical Insights :
- Carbonitrile (CAPD) Derivatives: The -CN group at position 3 enhances adsorption on metal surfaces, contributing to corrosion inhibition. Mixed inhibition mechanisms (anodic/cathodic) are observed, with efficiency increasing with inhibitor concentration .
- Aryl and Alkoxy Groups : Electron-donating alkoxy groups (e.g., methoxy) improve corrosion resistance by stabilizing adsorbed layers on steel surfaces. DFT studies correlate inhibitor efficiency with frontier molecular orbital energies .
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives?
Methodological Answer:
The most efficient method involves manganese-catalyzed oxidation of cyclopenta[b]pyridine precursors. For example, Mn(OTf)₂ (5 mol%) with tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O) as an oxidant in water at 25°C achieves high yields (>85%) and excellent chemoselectivity for the carbonyl group at the 5-position . Key factors include:
- Solvent: Water or t-BuOH for solubility and stability.
- Oxidant: t-BuOOH minimizes over-oxidation.
- Temperature: Room temperature (25°C) prevents side reactions.
Basic: How is chemoselectivity controlled during the oxidation of cyclopenta[b]pyridine precursors?
Methodological Answer:
Chemoselectivity is governed by:
- Catalyst choice: Mn(OTf)₂ selectively oxidizes the CH₂ group adjacent to the pyridine moiety without affecting other functional groups (e.g., methoxy or halogen substituents) .
- Oxidant strength: t-BuOOH provides mild oxidation, avoiding ring-opening or polymerization .
- Steric effects: Bulky substituents at the 2-position (e.g., methoxy) can slow oxidation kinetics, requiring longer reaction times .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include a downfield singlet for the methoxy group (~δ 3.8–4.0 ppm) and characteristic peaks for the dihydrocyclopenta[b]pyridinone core (e.g., δ 8.8 ppm for pyridine protons) .
- ¹³C NMR: A carbonyl resonance at ~δ 204 ppm confirms the ketone group .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 167.59 for the chloro analogue) validate the molecular formula .
Advanced: What mechanistic insights explain the role of manganese in catalytic oxidation?
Methodological Answer:
Mn(OTf)₂ likely operates via a radical-mediated pathway :
Initiation: Mn(II) reacts with t-BuOOH to generate Mn(III)-O• radicals.
Hydrogen abstraction: The radical abstracts a hydrogen from the CH₂ group adjacent to pyridine.
Oxidation: The resulting carbon radical is oxidized to a ketone, regenerating Mn(II) .
Competing pathways (e.g., epoxidation) are suppressed due to the electron-deficient pyridine ring directing site-selective oxidation .
Advanced: How do substituents at the 2-position influence reactivity and bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., methoxy): Stabilize the pyridine ring, reducing electrophilic substitution rates but enhancing hydrogen-bonding interactions in biological systems (e.g., enzyme inhibition) .
- Electron-withdrawing groups (e.g., Cl, Br): Increase electrophilicity, favoring nucleophilic attacks (e.g., SNAr reactions) and enhancing herbicidal activity .
Example: 4-Chloro derivatives exhibit phytotoxicity by disrupting plant cell mitosis , while methoxy analogues may target bacterial enzymes .
Advanced: How can conflicting data on reaction yields be resolved during scale-up?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles: By-products (e.g., over-oxidized or dimerized compounds) can reduce yields. Use HPLC-MS to identify impurities .
- Solvent purity: Trace water in organic solvents may alter reaction kinetics. Optimize with Karl Fischer titration .
- Catalyst loading: Scale-up may require adjusting Mn(OTf)₂ to 7–10 mol% to maintain efficiency .
Advanced: What photochemical/electrochemical methods enable functionalization of the cyclopenta[b]pyridinone core?
Methodological Answer:
- Photoredox catalysis: Visible-light irradiation with Ru(bpy)₃²⁺ enables C–H functionalization at the 3-position via radical intermediates .
- Electrochemical oxidation: Anodic oxidation in flow reactors achieves regioselective methoxylation without metal catalysts .
Example: Electrochemical flow synthesis reduces reaction times from 24 h to 2 h with >80% yield .
Advanced: What strategies improve regioselectivity in pyridine ring functionalization?
Methodological Answer:
- Directing groups: Install temporary groups (e.g., -Bpin) to steer electrophilic attacks to specific positions .
- Steric control: Bulky substituents at the 2-position (e.g., methoxy) block electrophilic substitution at adjacent sites .
- Computational modeling: DFT calculations predict reactive sites based on frontier molecular orbitals .
Advanced: How can computational methods predict bioactivity of novel derivatives?
Methodological Answer:
- Docking studies: Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- QSAR models: Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized structures .
Example: Chloro derivatives show higher binding affinity to bacterial enzymes than methoxy analogues due to stronger electron-withdrawing effects .
Advanced: What analytical approaches resolve conflicting reaction pathway hypotheses?
Methodological Answer:
- Isotopic labeling: Use ¹⁸O-labeled H₂O to track oxygen incorporation into the ketone group .
- Kinetic isotope effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to distinguish radical vs. ionic mechanisms .
- In situ IR spectroscopy: Monitor intermediate formation (e.g., Mn-O intermediates) in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
